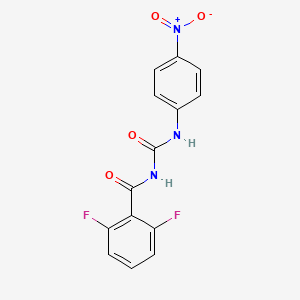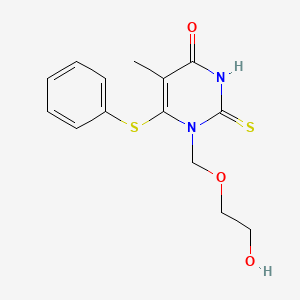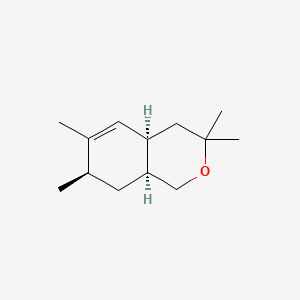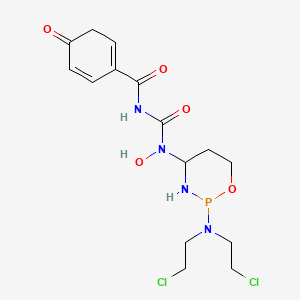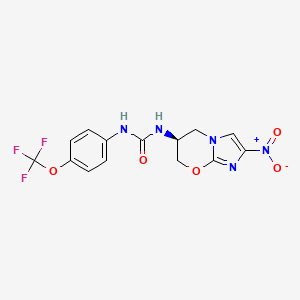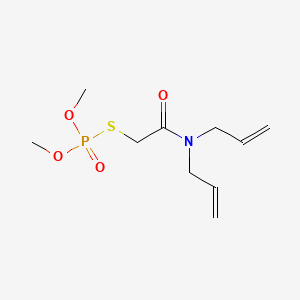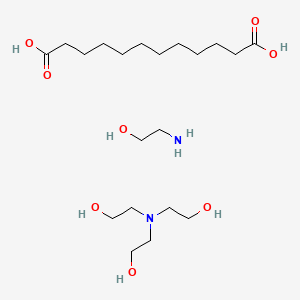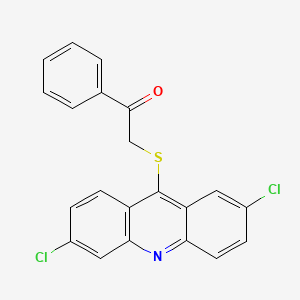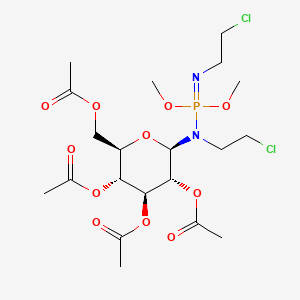
Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, dimethyl ester is a complex organic compound that features a phosphoramidimidic acid core with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, dimethyl ester typically involves multi-step organic reactions. The starting materials often include phosphoramidimidic acid derivatives and glucopyranosyl compounds. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to modify the functional groups.
Reduction: Reducing agents can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could result in the replacement of specific functional groups with new ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer or antiviral activities.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved may include inhibition or activation of biochemical processes, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphoramidimidic acid, N,N-bis(2-chloroethyl)-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-, dimethyl ester include other phosphoramidimidic acid derivatives and glucopyranosyl compounds. These compounds may share similar structural features and chemical properties.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness can make it particularly valuable for certain applications in research and industry.
Eigenschaften
CAS-Nummer |
155919-81-6 |
|---|---|
Molekularformel |
C20H33Cl2N2O11P |
Molekulargewicht |
579.4 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-chloroethyl-[2-chloroethylimino(dimethoxy)-λ5-phosphanyl]amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H33Cl2N2O11P/c1-12(25)31-11-16-17(32-13(2)26)18(33-14(3)27)19(34-15(4)28)20(35-16)24(10-8-22)36(29-5,30-6)23-9-7-21/h16-20H,7-11H2,1-6H3/t16-,17-,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
NYIGRXMRDFCIHL-OUUBHVDSSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N(CCCl)P(=NCCCl)(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)N(CCCl)P(=NCCCl)(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


